molecular formula C12H15NO3 B1409539 (4-Hydroxy-2-methyl-phenyl)-morpholin-4-yl-methanone CAS No. 1702070-23-2

(4-Hydroxy-2-methyl-phenyl)-morpholin-4-yl-methanone

Cat. No.: B1409539
CAS No.: 1702070-23-2
M. Wt: 221.25 g/mol
InChI Key: KURULOAGVXNQSR-UHFFFAOYSA-N
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Description

(4-Hydroxy-2-methyl-phenyl)-morpholin-4-yl-methanone is an organic compound that features a morpholine ring attached to a methanone group, which is further connected to a hydroxy and methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-2-methyl-phenyl)-morpholin-4-yl-methanone typically involves the reaction of 4-hydroxy-2-methylbenzoyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-2-methyl-phenyl)-morpholin-4-yl-methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-2-methylbenzoic acid.

    Reduction: Formation of (4-Hydroxy-2-methylphenyl)-morpholin-4-yl-methanol.

    Substitution: Formation of 4-nitro-2-methylphenyl derivatives.

Scientific Research Applications

(4-Hydroxy-2-methyl-phenyl)-morpholin-4-yl-methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Hydroxy-2-methyl-phenyl)-morpholin-4-yl-methanone involves its interaction with specific molecular targets. The hydroxy and methanone groups can form hydrogen bonds with biological macromolecules, influencing their activity. The morpholine ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-methylacetophenone: Similar structure but lacks the morpholine ring.

    4-Hydroxy-2-methylphenylboronic acid: Contains a boronic acid group instead of the morpholine ring.

    4-Hydroxy-N-(2-methylphenyl)benzamide: Features an amide group instead of the methanone group.

Uniqueness

(4-Hydroxy-2-methyl-phenyl)-morpholin-4-yl-methanone is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

IUPAC Name

(4-hydroxy-2-methylphenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9-8-10(14)2-3-11(9)12(15)13-4-6-16-7-5-13/h2-3,8,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURULOAGVXNQSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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